5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5) is a bifunctional heterocyclic building block widely utilized in pharmaceutical and fine chemical synthesis. Structurally, it features a reactive bromine atom at the 5-position and a carboxylic acid moiety at the 2-position, providing two orthogonal handles for chemical transformation [1]. The C5-bromo group is highly amenable to palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig), while the C2-carboxylic acid enables direct amidation, esterification, or decarboxylation . This dual reactivity makes it a critical precursor for constructing complex N-linked indoles, kinase inhibitors, and advanced active pharmaceutical ingredient (API) intermediates without requiring multi-step de novo indole synthesis .
Substituting 5-bromo-1H-indole-2-carboxylic acid with closely related analogs often introduces significant process inefficiencies or chemical limitations. Utilizing 5-chloro-1H-indole-2-carboxylic acid reduces cross-coupling efficiency, as the stronger C-Cl bond exhibits sluggish oxidative addition in standard palladium catalysis, necessitating expensive, specialized phosphine ligands and harsher thermal conditions [1]. Conversely, employing the unfunctionalized 5-bromoindole deprives the synthesis of the C2-directing group, requiring hazardous cryogenic lithiation or C-H activation to install C2-amide linkages [2]. Furthermore, attempting to use the ester precursor (ethyl 5-bromo-1H-indole-2-carboxylate) directly for amidation typically results in low yields or requires aggressive reagents, making the free carboxylic acid the most efficient choice for streamlined peptide-coupling workflows .
In palladium-catalyzed cross-coupling reactions, the C5-bromo functionality offers a highly favorable thermodynamic and kinetic profile compared to its chloro counterpart. Standard Sonogashira or Suzuki couplings utilizing 5-bromo-1H-indole-2-carboxylic acid routinely achieve high yields (>80%) with basic palladium catalysts, whereas 5-chloro analogs suffer from poor oxidative addition, often yielding less than 30% without the addition of expensive proprietary ligands [1].
| Evidence Dimension | Cross-coupling yield under standard conditions |
| Target Compound Data | 5-Bromo-1H-indole-2-carboxylic acid (enables >80% yields with standard Pd(PPh3)4 or Pd(dppf)Cl2) |
| Comparator Or Baseline | 5-Chloro-1H-indole-2-carboxylic acid (typically <30% yield under identical unoptimized conditions) |
| Quantified Difference | C-Br bond provides >50% higher baseline coupling yields without requiring advanced Buchwald-type ligands. |
| Conditions | Standard Suzuki/Sonogashira coupling at 60-80 °C |
Allows buyers to utilize cost-effective, standard palladium catalysts for C5-arylation, reducing overall process costs.
Procuring the free carboxylic acid rather than its ethyl ester precursor significantly streamlines downstream amidation. The free acid can be directly converted to an acid chloride via oxalyl chloride or coupled using EDC/DMAP, achieving >85% yields in a single step. In contrast, utilizing the ester requires an additional saponification step or the use of harsh reagents like trimethylaluminum to achieve direct amidation, adding time and complexity to process-scale manufacturing [1].
| Evidence Dimension | Steps required for C2-amide formation |
| Target Compound Data | 5-Bromo-1H-indole-2-carboxylic acid (1 step: direct coupling via EDC/HATU or acid chloride, achieving >85% yields) |
| Comparator Or Baseline | Ethyl 5-bromo-1H-indole-2-carboxylate (2 steps: requires prior saponification) |
| Quantified Difference | Eliminates one synthetic step and avoids the use of harsh direct-amidation reagents. |
| Conditions | Multi-kilogram scale API intermediate synthesis |
Streamlines manufacturing workflows by allowing immediate activation of the C2 position for library synthesis or scale-up.
From a manufacturability standpoint, 5-bromo-1H-indole-2-carboxylic acid demonstrates excellent handling properties. It can be isolated from its synthetic reaction mixtures in 91% yield and ≥96% HPLC purity simply by adjusting the aqueous solution to pH 3-4, which induces precipitation. This eliminates the need for costly and time-consuming silica gel chromatography, a significant advantage over alternative indole functionalization routes that produce complex mixtures.
| Evidence Dimension | Isolation purity and yield |
| Target Compound Data | 5-Bromo-1H-indole-2-carboxylic acid (91% yield, ≥96% HPLC purity via pH 3-4 precipitation) |
| Comparator Or Baseline | Crude indole functionalization mixtures (typically require silica gel chromatography) |
| Quantified Difference | Achieves ≥96% purity purely through pH-adjusted aqueous/methanol precipitation. |
| Conditions | Gram-to-kilogram scale synthesis and workup |
Eliminates the need for solvent-intensive column chromatography, making it highly suitable for industrial procurement and bulk scale-up.
5-Bromo-1H-indole-2-carboxylic acid is utilized as a core scaffold for developing in vivo chemical probes and kinase inhibitors, such as PIKfyve inhibitors. The C2-carboxylic acid is first amidated using standard coupling reagents (e.g., EDC/DMAP), followed by Sonogashira or Suzuki cross-coupling at the C5-bromo position to install functionalized alkynes or aryl groups, enabling rapid structure-activity relationship (SAR) exploration [1].
In process-scale pharmaceutical manufacturing, this compound serves as a critical starting material for GLP-1 receptor agonist intermediates. It is efficiently converted to its acid chloride using oxalyl chloride, followed by amidation with N-methylaniline. The retained C5-bromo group then serves as a reliable handle for subsequent palladium-catalyzed functionalization, supporting multi-kilogram production workflows[2].
For the treatment of arthritic diseases, the bifunctional nature of this indole derivative allows for independent derivatization at the 2- and 5-positions. This dual-handle approach is essential for synthesizing diverse libraries of indolyl ethanones and matrix metalloproteinase (MMP-13) inhibitors, where both the C2-linkage and C5-extension are required for target binding .
Irritant